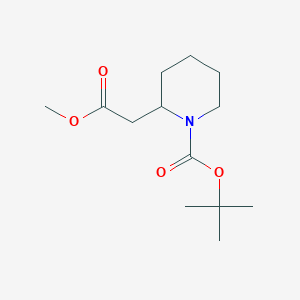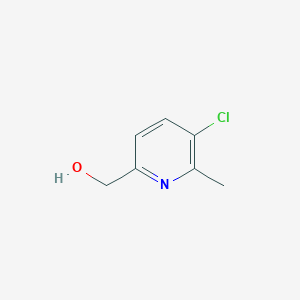
2,6-ジクロロ-N-メチルピリジン-4-アミン
概要
説明
2,6-Dichloro-N-methylpyridin-4-amine: is an organic compound with the molecular formula C6H6Cl2N2 and a molecular weight of 177.03 g/mol . It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2 and 6 positions and a methylamino group at the 4 position. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties.
科学的研究の応用
Chemistry: 2,6-Dichloro-N-methylpyridin-4-amine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme inhibition and receptor binding due to its ability to interact with specific biological targets .
Medicine: It serves as a precursor in the synthesis of drugs that target specific receptors or enzymes, making it valuable in medicinal chemistry .
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-N-methylpyridin-4-amine typically involves the chlorination of N-methylpyridin-4-amine. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 6 positions. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents .
Industrial Production Methods: In industrial settings, the production of 2,6-Dichloro-N-methylpyridin-4-amine is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the use of automated systems to control temperature, pressure, and reagent addition, ensuring the efficient and safe production of the compound .
化学反応の分析
Types of Reactions: 2,6-Dichloro-N-methylpyridin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 2 and 6 positions can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylamino group can be oxidized to form corresponding N-oxide derivatives.
Reduction: The compound can be reduced to form 2,6-dichloropyridine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of 2,6-dichloropyridine derivatives.
作用機序
The mechanism of action of 2,6-Dichloro-N-methylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the methylamino group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity or modulate receptor function by forming stable complexes with the target molecules .
類似化合物との比較
2,6-Dichloro-4-methylpyridine: Similar structure but lacks the amino group.
2,6-Dichloro-N,N-dimethylpyridin-4-amine: Contains an additional methyl group on the nitrogen atom.
2,6-Dichloro-4-aminopyridine: Similar structure but lacks the methyl group on the nitrogen.
Uniqueness: 2,6-Dichloro-N-methylpyridin-4-amine is unique due to the presence of both chlorine atoms and the methylamino group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile intermediate in various chemical syntheses and a valuable tool in scientific research .
特性
IUPAC Name |
2,6-dichloro-N-methylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c1-9-4-2-5(7)10-6(8)3-4/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRDWZKFGCLLTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60601456 | |
| Record name | 2,6-Dichloro-N-methylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60601456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175461-33-3 | |
| Record name | 2,6-Dichloro-N-methylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60601456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid](/img/structure/B179621.png)
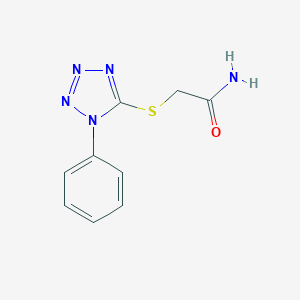

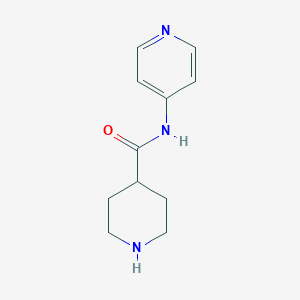
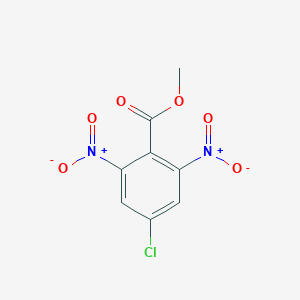

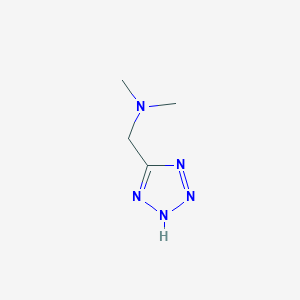

![4-[1-Chloro-2-(methylamino)ethyl]phenyl acetate hydrochloride](/img/structure/B179635.png)



